molecular formula C16H24N2O2S B4707014 N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Numéro de catalogue B4707014
Poids moléculaire: 308.4 g/mol
Clé InChI: KOTPMMCKEDHZNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibits BTK, a key enzyme involved in the signaling pathways of B cells. BTK plays a critical role in the development and survival of B cells, and its inhibition leads to the suppression of B cell receptor (BCR) signaling and downstream pathways, ultimately resulting in the induction of apoptosis (programmed cell death) in malignant B cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B cell malignancies, both in vitro and in vivo. In addition, this compound has been shown to inhibit BCR signaling and downstream pathways, leading to the suppression of proliferation and survival of malignant B cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to induce apoptosis in malignant B cells, and its ability to enhance the activity of other anti-cancer agents. However, this compound has some limitations, including its potential toxicity and the need for further optimization of dosing and scheduling in clinical trials.

Orientations Futures

Several directions for future research on N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide include:
1. Further evaluation of this compound in clinical trials, both as a single agent and in combination with other therapies.
2. Optimization of dosing and scheduling of this compound in clinical trials.
3. Identification of biomarkers that can predict response to this compound.
4. Development of novel combination therapies that include this compound.
5. Evaluation of this compound in other B cell malignancies, such as Waldenstrom's macroglobulinemia and marginal zone lymphoma.
6. Investigation of the potential role of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B cell malignancies. Further research is needed to optimize its clinical use and explore its potential in other diseases.

Applications De Recherche Scientifique

N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propriétés

IUPAC Name

N-(3-methylbutyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-12(2)5-8-17-15(19)13-6-9-18(10-7-13)16(20)14-4-3-11-21-14/h3-4,11-13H,5-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPMMCKEDHZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylbutyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.